molecular formula C7H8N4OS B14671744 9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one CAS No. 38759-28-3

9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one

Cat. No.: B14671744
CAS No.: 38759-28-3
M. Wt: 196.23 g/mol
InChI Key: MWWAVCLYIGGVQM-UHFFFAOYSA-N
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Description

9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one is a heterocyclic organic compound. It is known for its unique structure, which includes a purine ring substituted with a methyl group at the 9th position and a methylsulfanyl group at the 6th position. This compound has a molecular formula of C7H8N4S and a molecular weight of 180.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one typically involves the alkylation of 6-mercaptopurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in cancer cells and viruses. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one is unique due to the presence of both a methyl group and a methylsulfanyl group on the purine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

38759-28-3

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

9-methyl-6-methylsulfanyl-3H-purin-2-one

InChI

InChI=1S/C7H8N4OS/c1-11-3-8-4-5(11)9-7(12)10-6(4)13-2/h3H,1-2H3,(H,9,10,12)

InChI Key

MWWAVCLYIGGVQM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1NC(=O)N=C2SC

Origin of Product

United States

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